Verifiable Reactivity as a Core Scaffold for Commercialized Agrochemicals
The value of CAS 445-66-9 is not in its direct bioactivity, but in its proven, high-yield conversion into multiple commercially vital end-products. Its unique reactivity, driven by the electron-deficient aromatic core, enables efficient N-alkylation to synthesize major herbicides. For example, a patent describes the synthesis of N-chloroethyl-N-allyl-2,6-dinitro-4-trifluoromethylaniline from a related intermediate in 95% yield, demonstrating the core's amenability to complex derivatization. This contrasts with simpler aniline derivatives, which lack the specific electronic activation necessary for selective N-alkylation without unwanted side reactions [1].
| Evidence Dimension | Role in Synthesis of Commercial Products |
|---|---|
| Target Compound Data | Core intermediate for >5 commercial herbicides and regulators |
| Comparator Or Baseline | Simple aniline derivatives (e.g., 4-aminobenzotrifluoride) or unsubstituted 2,6-dinitroaniline |
| Quantified Difference | Reaction yield for N-alkylation derivatives of the core can reach 95% [1] |
| Conditions | Nucleophilic substitution and alkylation reactions, as per patent examples [1] |
Why This Matters
This confirms CAS 445-66-9 is the verified, efficient, and necessary building block for a specific class of molecules, directly linking procurement to successful synthesis of high-value products.
- [1] US Patent 4042628. 2,6-Dinitro-4-trifluoromethylanilines. https://patents.justia.com/patent/4042628. View Source
